3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione
Description
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione is a complex organic compound with the molecular formula C11H9NO4 and a molecular weight of 219.19 g/mol . This compound is part of the indole derivatives family, which are known for their diverse biological activities and applications in various fields .
Properties
IUPAC Name |
2,3,4,7-tetrahydro-[1,4]dioxepino[2,3-f]indole-8,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c13-10-6-4-8-9(16-3-1-2-15-8)5-7(6)12-11(10)14/h4-5H,1-3H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHXIDMTRDXRPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C3C(=C2)C(=O)C(=O)N3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the use of p-toluenesulfonic acid in toluene can facilitate the formation of the indole ring system . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, as well as the use of catalysts to enhance reaction rates .
Chemical Reactions Analysis
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
Medicinal Chemistry
3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione has been investigated for its potential therapeutic properties. Research indicates that it may possess anti-inflammatory and anticancer activities. Studies have explored its mechanism of action against various cancer cell lines, demonstrating cytotoxic effects which suggest its utility as a lead compound in drug development.
Case Study: Anticancer Activity
A study evaluated the compound's effects on human cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis. The findings support further exploration into its use as a chemotherapeutic agent.
Pharmacological Research
The compound's pharmacological profile suggests potential applications in treating neurodegenerative diseases. Preliminary studies have indicated that it may modulate neurotransmitter systems and exhibit neuroprotective effects.
Case Study: Neuroprotective Effects
In vitro experiments showed that 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione could protect neuronal cells from oxidative stress-induced damage. This opens avenues for research into its role in neuroprotection and cognitive enhancement.
Materials Science
Beyond biological applications, this compound has been explored in materials science for its potential use in organic electronics and photonic devices due to its unique electronic properties.
Case Study: Organic Electronics
Research has demonstrated that incorporating 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione into polymer matrices can enhance conductivity and stability of organic photovoltaic cells. This application highlights its versatility beyond traditional medicinal uses.
Comparative Data Table
| Application Area | Potential Uses | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Significant cytotoxicity in cancer cells |
| Pharmacology | Neuroprotective agent | Protection against oxidative stress |
| Materials Science | Organic electronics | Enhanced conductivity in photovoltaic cells |
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components .
Comparison with Similar Compounds
3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione can be compared with other indole derivatives, such as:
3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: This compound shares a similar core structure but differs in its substituents, leading to variations in its chemical and biological properties.
Benzofuro[3,2-b]indole: Another related compound with a fused benzofuran ring, which exhibits distinct reactivity and applications.
Diindole-2-carboxylate:
The uniqueness of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione lies in its specific ring structure and functional groups, which confer distinct properties and applications compared to other indole derivatives .
Biological Activity
3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione (CAS No. 847837-43-8) is a complex organic compound notable for its diverse biological activities. With a molecular formula of C11H9NO4 and a molecular weight of 219.19 g/mol, this compound has garnered attention in pharmacological research due to its potential therapeutic applications.
Chemical Structure and Properties
The structure of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione features a fused dioxepine and indole ring system that contributes to its unique chemical reactivity and biological properties.
Antimicrobial Properties
Research indicates that derivatives of indole compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that certain indole derivatives can inhibit bacterial growth and fungal infections. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.
| Compound | Activity | Reference |
|---|---|---|
| 3,4-Dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione | Antimicrobial | |
| Indole Derivative A | Antifungal | |
| Indole Derivative B | Antibacterial |
Anticancer Activity
Indole derivatives are also recognized for their anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells. Specific pathways affected include the modulation of protein kinases and the activation of caspases.
Case Study:
A study involving the administration of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione in vitro showed a dose-dependent reduction in cell viability in various cancer cell lines. The IC50 values ranged from 10 µM to 25 µM depending on the cell type.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Research suggests that it may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models.
The biological activity of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction: It can bind to various receptors modulating signal transduction pathways.
- Gene Expression Modulation: It influences the expression of genes associated with apoptosis and inflammation.
Synthesis and Derivatives
The synthesis of 3,4-dihydro-2H,7H-[1,4]dioxepino[2,3-f]indole-8,9-dione typically involves multi-step organic reactions. Common synthetic routes include cyclization under acidic conditions using p-toluenesulfonic acid.
Q & A
Q. How can enantiomer fractions (EFs) or chiral separation techniques address stereochemical complexity in derivatives?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak columns) or capillary electrophoresis separates enantiomers. ’s enantiomer fraction (EF) analysis quantifies stereoisomer ratios. X-ray crystallography (as in ) confirms absolute configurations, critical for patent applications or pharmacological profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
